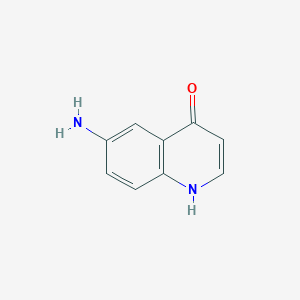

6-Aminoquinolin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

6-amino-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-6-1-2-8-7(5-6)9(12)3-4-11-8/h1-5H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDPTYTIUPLHNKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=O)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60439539 | |

| Record name | 6-Aminoquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60439539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56717-02-3 | |

| Record name | 6-Aminoquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60439539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 6 Aminoquinolin 4 Ol

Synthetic Routes for 6-Aminoquinolin-4-ol and its Precursors

Conrad–Limpach Cyclocondensation Approaches for Quinoline (B57606) Core Formation in Related Compounds

The Conrad–Limpach synthesis is a classic and widely utilized method for preparing 4-hydroxyquinoline (B1666331) derivatives, which are tautomers of 4-quinolones. iipseries.orgpreprints.org This reaction involves the condensation of an aniline (B41778) with a β-ketoester. nih.gov The initial step is the formation of a β-aminoacrylate intermediate, which then undergoes a high-temperature intramolecular cyclization (around 250 °C) to yield the 4-hydroxyquinoline. preprints.org

To specifically target a precursor for this compound, a substituted aniline, such as a p-nitroaniline, can be reacted with a β-ketoester. iipseries.org The nitro group can subsequently be reduced to the desired amino group. The choice of the β-ketoester determines the substituent at the 2-position of the quinoline ring. A modification of this reaction involves using aniline, ethyl orthoformate, and a compound with an activated methylene (B1212753) group, such as ethyl malonate, in a basic medium to achieve a highly efficient synthesis. preprints.orgmdpi.com

| Feature | Description |

| Reactants | Anilines and β-ketoesters. iipseries.org |

| Product | 4-Hydroxyquinolines (4-Quinolones). iipseries.org |

| Key Step | High-temperature intramolecular cyclization of a β-aminoacrylate. preprints.org |

| Relevance to this compound | Utilizes a substituted aniline (e.g., p-nitroaniline) to introduce the precursor to the 6-amino group. iipseries.org |

Friedländer Condensation and its Variants in Quinoline Synthesis

The Friedländer synthesis is a versatile and efficient method for constructing the quinoline ring system. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or ester. mdpi.comorganic-chemistry.org This reaction can be catalyzed by acids or bases. mdpi.com

Variants of the Friedländer synthesis have been developed to improve reaction conditions and yields. These include the use of catalysts like p-toluenesulfonic acid, molecular iodine, and neodymium(III) nitrate (B79036) hexahydrate. iipseries.org Microwave-assisted and solvent-free conditions have also been successfully employed. organic-chemistry.org For the synthesis of a this compound precursor, a 2-amino-5-nitrobenzaldehyde (B1606718) could be reacted with a suitable methylene-containing compound. The nitro group would then be reduced in a later step to the final amino group.

Niementowski Reaction for 4-Hydroxyquinoline Derivatives

The Niementowski reaction provides a direct route to 4-hydroxyquinoline derivatives through the condensation of anthranilic acids with ketones or aldehydes. ekb.egwikipedia.org The reaction is typically carried out by heating the reactants, often to temperatures between 120-130 °C. wikipedia.org

The proposed mechanism involves the initial formation of a Schiff base, followed by an intramolecular condensation to form an imine intermediate, which then cyclizes and loses water to form the quinoline ring. wikipedia.org To synthesize a precursor to this compound, one could start with an appropriately substituted anthranilic acid, where the amino group is protected or in a precursor form (like a nitro group) at the 5-position.

Gould–Jacobs Synthesis and Modifications for Quinoline Derivatives

The Gould-Jacobs reaction is a multi-step process for preparing 4-hydroxyquinoline derivatives. wikipedia.orgwikidoc.org It begins with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. iipseries.orgwikipedia.org The resulting anilidomethylenemalonic ester is then cyclized at high temperatures to form a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.org This intermediate can be saponified and then decarboxylated to yield the 4-hydroxyquinoline. wikipedia.orgwikidoc.org

This method is particularly effective for anilines containing electron-donating groups at the meta-position. wikipedia.org To obtain a 6-amino substituted quinoline, a p-substituted aniline would be used as the starting material. Microwave irradiation has been employed to accelerate the reaction steps in some applications. wikipedia.org

One-Pot and Multicomponent Reactions in Quinoline Synthesis

Modern synthetic strategies increasingly favor one-pot and multicomponent reactions (MCRs) for their efficiency and atom economy. rsc.org Several MCRs have been developed for quinoline synthesis. rsc.org For instance, a practical one-pot synthesis of N-substituted-6-aminoquinolines has been developed from 6-hydroxyquinoline (B46185) and N-alkyl/aryl 2-chloroacetamides via a Smiles rearrangement. researchgate.netresearchgate.net Another approach involves the reaction of isoxazoles, ammonium (B1175870) formate-Pd/C, concentrated sulfuric acid, methanol, and ketones under Friedländer conditions to produce substituted quinolines in a single pot. researchgate.net Rhodium-catalyzed one-pot synthesis from 1-aryl tetrazoles and internal alkynes via double C-H activation and denitrogenation has also been reported to produce 2-aminoquinolines. acs.org

Metal-Catalyzed and Metal-Free Synthetic Protocols for Quinoline Scaffolds

A wide array of both metal-catalyzed and metal-free methods have been developed for quinoline synthesis. rsc.org

Metal-Catalyzed Synthesis: Transition metals like palladium, copper, iron, and cobalt are frequently used to catalyze the formation of the quinoline ring. preprints.orgfrontiersin.org Palladium-catalyzed reactions, such as the Heck and Sonogashira couplings, have been employed to construct quinolin-2(1H)-ones and 3,4-disubstituted quinolin-2(1H)-ones, respectively. nih.gov Iron-catalyzed acceptorless dehydrogenative coupling and copper-catalyzed cyclocondensation are other examples of metal-catalyzed routes to quinazoline (B50416) and quinoline derivatives. frontiersin.org

| Metal Catalyst | Reaction Type | Reactants | Product Type |

| Palladium (Pd) | Heck Coupling | 2-Iodoanilines, Dimethyl maleate | Quinolin-2(1H)-ones |

| Palladium (Pd) | Sonogashira Coupling | Ethyl N-(2-ethynyl)malonanilide, Aryl/vinyl halides | 3,4-Disubstituted quinolin-2(1H)-ones |

| Iron (Fe) | Dehydrogenative Coupling | (2-Aminophenyl)methanol, Benzamide | Quinolines |

| Copper (Cu) | Cyclocondensation | Aromatic aldehydes, 2-Aminobenzophenone, Ammonium acetate | Quinolines |

| Cobalt (Co) | Isocyanide Insertion | Isocyanides, Benzo[d]-imidazol-anilines | Benzoimidazoquinazoline amines |

| Manganese (Mn) | Dehydrogenative Coupling | 2-Amino-benzylalcohol, Primary amides | 2-Substituted quinazolines |

Metal-Free Synthetic Protocols: Metal-free approaches offer advantages in terms of cost and reduced toxicity. These methods often utilize catalysts like iodine or Brønsted acids. organic-chemistry.org For example, molecular iodine can efficiently catalyze the Friedländer annulation. organic-chemistry.org Solvent-free reactions under microwave irradiation have also been developed, representing a green chemistry approach to quinoline synthesis. organic-chemistry.orgrsc.org

Microwave-Assisted Synthesis of Quinoline Derivatives

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.net The application of microwave irradiation in the synthesis of quinoline and its derivatives has been shown to be significantly more effective than traditional approaches, which may require harsh conditions and high temperatures. researchgate.net This "green chemistry" approach is noted for being pollution-free, energy-efficient, and less time-consuming. researchgate.net

One-pot, multi-component reactions are particularly amenable to microwave assistance. For instance, the Hantzsch condensation, a classic method for synthesizing dihydropyridines, can be adapted for polyhydroquinoline derivatives. This involves a one-pot, four-component reaction of aromatic aldehydes, dimedone, ethyl acetoacetate, and ammonium acetate, which proceeds in excellent yields and short reaction times under solvent-free microwave conditions, often using a heterogeneous catalyst like nanosized nickel particles. nih.govmdpi.com The use of microwave activation has been shown to significantly shorten reaction times and improve product yields in various cyclization reactions. nih.gov

| Reaction Type | Components | Catalyst/Conditions | Key Advantages |

| Hantzsch Condensation | Aromatic Aldehyde, Dimedone, Ethyl Acetoacetate, Ammonium Acetate | Nickel Nanoparticles, MW | Excellent yields, short reaction times, solvent-free. nih.govmdpi.com |

| Mannich Reaction | 2-(Nitromethylene)thiazolidine, Amines, Formaldehyde | Water, MW | Improved yields, significantly shortened reaction times, no organic solvent needed. nih.gov |

| Biginelli-like Reaction | Aldehydes, β-dicarbonyl compounds, 3-alkylthio-5-amino-1,2,4-triazoles | MW | Efficient synthesis of fused heterocycles. researchgate.net |

Thermal Cyclization Methods for Quinoline Derivatives

Thermal cyclization represents a cornerstone in the synthesis of the quinolin-4-one backbone. mdpi.com The Gould-Jacobs reaction is a prominent example, typically starting from an aniline derivative. mdpi.com The process involves the reaction of an aniline with ethoxymethylenemalonic ester or a similar reagent, followed by thermal cyclization of the resulting anilinomethylenemalonate. The intermediate undergoes ring closure at high temperatures, often in a high-boiling point solvent like diphenyl ether, to form the quinoline ring system. Subsequent hydrolysis and decarboxylation yield the quinolin-4-one. mdpi.com

Another classical thermal method is the Camps cyclization, which involves the base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides to yield quinolin-4-ones. mdpi.com These methods, while effective, often require drastic conditions and high temperatures to proceed. mdpi.com

| Method | Starting Materials | General Process | Resulting Structure |

| Gould-Jacobs Reaction | Aniline derivatives, Diethyl (ethoxymethylene)malonate | Condensation followed by thermal cyclization at high temperatures. mdpi.com | 4-Hydroxy-3-ethoxycarbonylquinoline derivatives. mdpi.com |

| Camps Cyclization | N-(2-acylaryl)amides | Base-catalyzed intramolecular aldol (B89426) condensation. mdpi.com | Quinolin-2-ones or Quinolin-4-ones. mdpi.com |

| Conrad–Limpach–Knorr Synthesis | Anilines, β-keto esters (e.g., ethyl acetoacetate) | Condensation followed by cyclization at high temperatures. pharmaguideline.com | 4-Quinolones. pharmaguideline.com |

Functionalization of 6-Amino-2-methylquinolin-4-ol as a Precursor

6-Amino-2-methylquinolin-4-ol serves as a key precursor for the synthesis of various functionalized quinoline derivatives. The presence of a reactive primary amino group at the 6-position allows for a range of chemical transformations. These reactions include the formation of Schiff bases, the synthesis of thiourea (B124793) derivatives, and subsequent heterocyclization to create more complex molecular architectures. Additionally, the amino group can be acetylated by treating it with acetic anhydride (B1165640), providing another avenue for derivatization. This modular approach allows for the systematic modification of the quinoline scaffold.

Chemical Reactivity and Derivatization of this compound

The dual functionality of this compound, possessing both an amino and a hydroxyl group, makes it a valuable building block for creating a library of derivatives. The amino group, in particular, is a nucleophilic center that readily participates in reactions with various electrophiles.

Schiff Base Formation Reactions

The primary amino group of 6-amino-2-methylquinolin-4-ol readily undergoes condensation reactions with various aldehydes to form Schiff bases (imines). researchgate.net A common example is the reaction with salicylaldehyde. This reaction is typically carried out by refluxing the quinoline precursor with the aldehyde in a suitable solvent, such as ethanol. The formation of the azomethine (-CH=N-) linkage is a key transformation for creating compounds with diverse structural and electronic properties. researchgate.net

| Quinoline Precursor | Aldehyde Reagent | Solvent | Conditions | Product |

| 6-Amino-2-methylquinolin-4-ol | Salicylaldehyde | Ethanol | Reflux | 6-[(2-Hydroxybenzylidene)amino]-2-methylquinolin-4-ol |

| N-aminoquinolone | 2-Hydroxybenzaldehyde | Ethanol | Not specified | 1-((2-hydroxybenzylidene)amino)quinolin-2(1H)-one researchgate.net |

Thiourea Derivative Synthesis

The nucleophilic amino group of the quinoline scaffold can react with isothiocyanates to form thiourea derivatives. For example, treating 6-amino-2-methylquinolin-4-ol with phenyl isothiocyanate leads to the formation of N-(4-hydroxy-2-methylquinolin-6-yl)-N′-phenylthiourea. Alternatively, reaction with ammonium thiocyanate (B1210189) can be used to synthesize the unsubstituted N-(4-hydroxy-2-methylquinolin-6-yl)thiourea, a reaction that may require 5–6 hours to proceed to completion. These thiourea derivatives are important intermediates for further chemical transformations, particularly heterocyclization reactions.

| Quinoline Precursor | Reagent | Resulting Derivative |

| 6-Amino-2-methylquinolin-4-ol | Phenyl isothiocyanate | N-(4-hydroxy-2-methylquinolin-6-yl)-N′-phenylthiourea |

| 6-Amino-2-methylquinolin-4-ol | Ammonium thiocyanate | N-(4-hydroxy-2-methylquinolin-6-yl)thiourea |

Heterocyclization Reactions with Bromoacetophenone and Ethyl Bromoacetate (B1195939)

The thiourea derivatives synthesized from 6-amino-2-methylquinolin-4-ol are valuable precursors for constructing new heterocyclic rings. These derivatives can undergo heterocyclization reactions with α-halo carbonyl compounds. For instance, the reaction of a quinolinyl-thiourea with bromoacetophenone or ethyl bromoacetate generates thiazole (B1198619) derivatives. Specifically, cyclization with bromoacetophenone yields a 4-phenyl-1,3-thiazole moiety attached to the quinoline core. Similarly, reacting the thiourea with ethyl bromoacetate can lead to the formation of thiazolidin-4-one derivatives through nucleophilic attack followed by cyclization. These reactions expand the structural diversity of the quinoline family by fusing or linking it to other important heterocyclic systems.

| Starting Material | Reagent | Resulting Heterocycle |

| N-(4-hydroxy-2-methylquinolin-6-yl)-N′-phenylthiourea | Bromoacetophenone | Thiazolidinone derivative |

| N-(4-hydroxyquinolin-6-yl)thiourea | Ethyl bromoacetate | Thiazolidin-4-one derivative |

| Quinolinyl Thiosemicarbazones | Bromoacetophenone | Thiazolidine derivative researchgate.net |

| Quinolinyl Thiosemicarbazones | Ethyl bromoacetate | Thiazolidinone derivative researchgate.net |

Oxidation and Reduction Reactions of Related Quinolines

The chemical behavior of quinoline and its derivatives is characterized by their ability to undergo both oxidation and reduction reactions. The benzene (B151609) ring within the quinoline structure is susceptible to oxidation by strong oxidizing agents like potassium permanganate, chromic acid, or nitric acid. orientjchem.org This process typically leads to the formation of a diol intermediate, which can then be cleaved to produce a carboxylic acid and an aldehyde. orientjchem.org This reactivity provides a synthetic route to valuable chemical intermediates.

Conversely, the pyridine (B92270) ring in quinoline is more resistant to oxidation but can be reduced. orientjchem.org The reduction of the pyridine ring is generally more challenging than that of the benzene ring due to the deactivating effect of the nitrogen atom. orientjchem.org Partial reduction can be achieved using mild reducing agents, whereas complete reduction necessitates more potent conditions, such as the use of metal catalysts. orientjchem.org

In the context of amino-substituted quinolines, the amino group can also participate in redox reactions. For instance, the oxidation of 5-aminoquinoline (B19350) has been studied using various methods, including with gold (III) chloride and through enzyme catalysis. dergipark.org.tr These reactions often result in oligomeric products with interesting properties, such as green light emission. dergipark.org.tr Similarly, the reduction of a nitro group to an amino group is a common transformation in the synthesis of aminoquinolines. For example, 6-nitroquinolines can be reduced to the corresponding 6-aminoquinolines using reagents like titanium(III) chloride in acetic acid. clockss.org

Nucleophilic Substitution Reactions on Quinoline Derivatives

The quinoline ring is susceptible to nucleophilic substitution, particularly at the 2- and 4-positions. iipseries.org This reactivity allows for the introduction of various functional groups onto the quinoline scaffold. For instance, 2-chloroquinoline-3-carbaldehyde (B1585622) can undergo substitution at the 2-chloro position when treated with phenylacetylene (B144264) under palladium catalysis. rsc.org

In a similar vein, the synthesis of 2,4,6-trisubstituted quinolines has been achieved through the nucleophilic substitution of 6-methoxy-2-methylquinolin-4-ol (B94542) with reagents like 3,4-dichloro benzyl (B1604629) bromide. rsc.org This reaction is typically carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). rsc.org

Furthermore, nucleophilic aromatic substitution has been employed to modify nitroquinoline intermediates. For example, the reaction of a nitroquinoline with the potassium salt of 3-trifluoromethyl phenol (B47542) in the presence of a crown ether can yield the corresponding substituted product. clockss.org

Late-Stage Acetylation of Aminoquinolinols

Late-stage functionalization is a critical strategy in medicinal chemistry for the rapid diversification of lead compounds. Acetylation of aminoquinolinols is a common transformation to modify their physicochemical properties. While specific examples of late-stage acetylation of this compound were not detailed in the provided search results, the general principles of amine acetylation are well-established. This reaction typically involves treating the aminoquinoline with an acetylating agent such as acetic anhydride or acetyl chloride, often in the presence of a base to neutralize the acid byproduct.

Cascade Reactions for Quinolone Synthesis

Cascade reactions, also known as tandem or domino reactions, offer an efficient approach to synthesizing complex molecules like quinolones in a single step from simple starting materials. nih.gov These reactions involve a series of intramolecular transformations that proceed sequentially without the need to isolate intermediates.

One example is the synthesis of multisubstituted quinoline-4-carboxamides from isatins and 1,1-enediamines, catalyzed by sulfamic acid. nih.gov This cascade process involves the N1 amide group of the isatin (B1672199) attacking the C2 position of the enediamine. nih.gov

Another strategy involves a palladium-catalyzed cascade process for the synthesis of quinolin-4(1H)-ones from simple anilines. researchgate.net A plausible mechanism for this reaction includes the formation of an aryl-palladium complex through C-H activation. researchgate.net

Furthermore, the Pfitzinger reaction, which condenses isatin with a carbonyl compound, can be performed as a cascade reaction to produce quinoline-4-carboxylic acids. researchgate.net For instance, the reaction of isatin with enaminones in the presence of aqueous potassium hydroxide (B78521) or sodium hydroxide can yield the desired quinoline derivatives. researchgate.net

Radical-Induced Rearrangement Methodologies

Radical-induced reactions provide an alternative pathway for the synthesis of quinoline derivatives. A notable example is the cobalt-catalyzed radical-induced rearrangement of benzazepinone (B8055114) motifs. rsc.org This reaction, conducted in the presence of molecular oxygen and N-hydroxyphthalimide (NHPI), yields tetracyclic quinoline derivatives. rsc.org The reaction conditions, including the solvent (dimethylformamide) and temperature (ambient to 70 °C), are crucial for achieving optimal yields, which have been reported to range from 27% to 68%. rsc.org Further development of this method has led to the synthesis of new derivatives with yields between 13% and 88%. rsc.org

Computational Chemistry and Theoretical Investigations of 6 Aminoquinolin 4 Ol

Quantum Chemical Calculations and Molecular Orbital Analysis

Quantum chemical calculations are fundamental tools in computational chemistry used to predict the electronic structure and properties of molecules. wikipedia.org These methods, rooted in quantum mechanics, provide insights into molecular geometry, orbital energies, and reactivity.

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. mdpi.com It is based on the principle that the ground-state energy and other properties of a system are a functional of the electron density.

A typical DFT study on a molecule like 6-Aminoquinolin-4-ol would involve optimizing the molecular geometry to find the most stable arrangement of its atoms. Following optimization, calculations would yield crucial information about its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier molecular orbitals (FMOs) and the HOMO-LUMO energy gap are vital for understanding a molecule's chemical stability and reactivity. researchgate.netresearchgate.net A smaller energy gap generally implies higher reactivity. uctm.edu The distribution of these orbitals across the molecule would show which regions are electron-rich (nucleophilic) and electron-poor (electrophilic).

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in the presence of time-dependent electromagnetic fields, making it a primary tool for predicting electronic absorption spectra (like UV-Vis spectra). mpg.deekb.egwikipedia.org

For this compound, a TD-DFT calculation would predict its electronic excitation energies, which correspond to the wavelengths of light the molecule absorbs. ohio-state.edugaussian.com The results are often compared with experimental spectra to validate the computational method. researchgate.net These calculations can identify the nature of electronic transitions (e.g., π→π* or n→π*) by analyzing which molecular orbitals are involved in the excitation. tandfonline.com Such studies can also investigate how different solvents might affect the absorption spectrum, a phenomenon known as solvatochromism. researchgate.net

Calculation of Reactivity Parameters (e.g., Electrophilicity, Nucleophilicity)

Quantum chemical calculations can quantify the reactivity of a molecule through various global and local reactivity descriptors. These parameters are often derived from the energies of the HOMO and LUMO. scirp.orgajchem-a.com

Key global reactivity parameters that would be calculated for this compound include:

Chemical Potential (μ): Measures the tendency of electrons to escape from a system.

Chemical Hardness (η): Represents the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. mdpi.com

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts the maximum possible electronic charge from the environment. ajchem-a.commdpi.com

These parameters are invaluable for predicting how a molecule will behave in a chemical reaction.

Table 1: Key Global Reactivity Descriptors and Their Formulas This table presents the general formulas used for calculating reactivity parameters. Specific values for this compound are not available from the search results.

| Parameter | Formula |

|---|---|

| Ionization Potential (I) | I ≈ -EHOMO |

| Electron Affinity (A) | A ≈ -ELUMO |

| Electronegativity (χ) | χ = (I + A) / 2 |

| Chemical Hardness (η) | η = (I - A) / 2 |

| Chemical Softness (S) | S = 1 / (2η) |

Thermodynamic Property Analysis

DFT calculations can also be used to predict the thermodynamic properties of a molecule by performing vibrational frequency calculations. pnrjournal.comd-nb.info From the vibrational frequencies, one can compute various thermodynamic functions at different temperatures.

For this compound, these calculations would provide values for:

Zero-Point Vibrational Energy (ZPVE): The energy of the molecule at 0 Kelvin due to its vibrational motion.

Enthalpy (H): A measure of the total energy of the system.

Entropy (S): A measure of the disorder or randomness of the system.

Gibbs Free Energy (G): A key indicator of the spontaneity of a chemical reaction.

These properties are crucial for understanding the stability of the molecule and its behavior in chemical equilibria. scirp.orgmdpi.com

Table 2: Representative Thermodynamic Properties Calculated via DFT This is an example table. Specific values for this compound are not available in the searched literature.

| Property | Description |

|---|---|

| Zero-Point Vibrational Energy | The minimum vibrational energy a molecule possesses at 0 K. |

| Enthalpy | The sum of the internal energy and the product of pressure and volume. |

| Entropy | A measure of the molecular disorder or the number of microscopic states. |

Molecular Modeling and Simulation Studies

Beyond quantum mechanics, molecular modeling techniques offer powerful ways to visualize and understand molecular interactions that govern the properties of materials in the condensed phase.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govrsc.org It partitions the crystal space into regions where the electron distribution of a specific molecule (the promolecule) dominates the total electron density of the crystal (the procrystal). researchgate.netnih.gov

Molecular Dynamics Simulations of this compound and its Derivatives

Molecular Dynamics (MD) is a computational method used to simulate the physical movements of atoms and molecules over time. wustl.edu By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the dynamic behavior of molecules, offering insights into their stability, conformational changes, and interactions with their environment. wustl.edu These simulations are governed by a potential energy function, and the resulting trajectory provides a sequence of points in phase space that describe the system's evolution. wustl.edu

While specific molecular dynamics simulation studies focusing exclusively on this compound are not extensively detailed in the available research, the technique has been applied to closely related 4-aminoquinoline (B48711) derivatives. up.ac.zaresearcher.life For instance, in the development of antimalarial agents, MD simulations were performed on compounds featuring 4-aminoquinoline moieties to analyze their dynamic behavior and interactions with biological targets. up.ac.zaresearcher.life Such simulations are crucial for understanding how these molecules behave in a biological context, for example, within the active site of an enzyme, and can complement findings from molecular docking by revealing the stability of predicted binding poses over time. Ab initio molecular dynamics (AIMD), which uses quantum mechanics to calculate forces, allows for the exploration of free energy profiles along reaction coordinates, providing deeper mechanistic insights. faccts.de

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformations or rotamers, and their corresponding energy levels. lumenlearning.com These arrangements arise from rotation about single bonds. The relative stability of different conformers is determined by various types of strain, including torsional strain (from eclipsing bonds) and van der Waals strain (steric hindrance between non-bonded atoms).

For this compound, the core quinoline (B57606) ring system is largely rigid and planar. However, conformational flexibility exists with respect to the exocyclic amino group (-NH2) at the C-6 position. Rotation around the C6-N bond can lead to different orientations of the amino group relative to the quinoline ring. The energy landscape of the molecule would map the potential energy for each of these rotational angles.

The most stable conformations are typically those that minimize steric hindrance and unfavorable electronic interactions. Computational methods can be employed to calculate the potential energy surface and identify the global and local energy minima, which correspond to the most stable and metastable conformations, respectively. princeton.edu While specific energy landscape data for this compound is not available in the cited literature, the general principles of conformational analysis suggest that the orientation of the amino group's hydrogen atoms relative to the aromatic ring would be a key determinant of its conformational preference. lumenlearning.com

Structure-Activity Relationship (SAR) and Pharmacophore Modeling (Computational Aspects)

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how a molecule's chemical structure relates to its biological activity. nih.gov For the quinoline class of compounds, SAR studies have been crucial in developing drugs for various diseases, including malaria and bacterial infections. slideshare.netclockss.org Computational methods play a significant role in elucidating these relationships, allowing for the rational design of more potent and selective molecules.

Computational Approaches to SAR and Pharmacophore-Based Drug Design

Computational SAR involves the use of theoretical models to predict the biological activity of compounds. Two major approaches are Quantitative Structure-Activity Relationship (QSAR) analysis and pharmacophore modeling.

QSAR analysis aims to find a mathematical relationship between the chemical properties of a series of compounds and their activities. researchgate.net This is achieved by using molecular descriptors, which are numerical values that characterize properties of the molecule. Studies on quinoline derivatives have used quantum chemistry indices as descriptors. For example, in a study on quinoline derivatives as HIV-1 reverse transcriptase inhibitors, the energy of the Lowest Unoccupied Molecular Orbital (LUMO) was found to be a key descriptor. researchgate.net The findings suggested that the activity increases with the presence of electron-withdrawing substituents at position 6 of the quinoline ring, which lowers the LUMO energy and facilitates charge-transfer interactions with the biological target. researchgate.net

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for biological activity. Once a pharmacophore model is developed, it can be used as a 3D query to screen large databases of compounds to find new molecules that fit the model and are likely to be active.

Modern computational chemistry techniques like Density Functional Theory (DFT) are used to calculate these properties. mdpi.com Analysis of the Highest Occupied Molecular Orbital (HOMO), LUMO, and Molecular Electrostatic Potential (MEP) maps can reveal regions of a molecule that are likely to be involved in interactions, such as nucleophilic or electrophilic attacks, which is critical for understanding its mechanism of action. mdpi.com

Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid) to form a stable complex. nih.gov It is widely used to predict the binding affinity and mode of action of potential drug candidates. The results are often scored to estimate the strength of the interaction, with lower binding energy scores typically indicating a more stable complex. mdpi.com

Docking studies have been instrumental in investigating the therapeutic potential of quinoline derivatives.

Antimalarial Targets: In a search for new antimalarial drugs, 34 benzoheterocyclic 4-aminoquinoline derivatives were docked against a model of the Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (DRTS) protein. nih.gov One compound, N-(7-chloroquinolin-4-yl)-2-(4-methylpiperazin-1-yl)-1,3-benzoxazol-5-amine, was identified as a template for further design. nih.gov A newly designed derivative, 7-methoxy-4-((2-(4-methylpiperazin-1-yl)benzo[d]oxazol-5-yl)amino)quinolin-6-ol, showed a significantly improved docking score, suggesting a higher binding affinity. nih.gov

| Compound | Target Protein | Re-Rank Score |

| N-(7-chloroquinolin-4-yl)-2-(4-methylpiperazin-1-yl)-1,3-benzoxazol-5-amine (Template) | DHFR-TS | -115.423 |

| 7-methoxy-4-((2-(4-methylpiperazin-1-yl)benzo[d]oxazol-5-yl)amino)quinolin-6-ol (Derivative h-06) | DHFR-TS | -163.607 |

Data sourced from Homology modeling, docking, and ADMET studies of benzoheterocyclic 4-aminoquinolines analogs as inhibitors of Plasmodium falciparum. nih.gov

Anticancer Targets: In another study, quinoline-pyrimidine hybrid compounds were docked against the human DNA topoisomerase II beta in complex with DNA (PDB ID: 4G0V). researchgate.net The results identified key amino acid residues in the binding pocket—such as GLN778, DT8, DT9, DA12, and DG13—that are potential hotspots for ligand binding. researchgate.net Compounds with strong interactions showed significant cytotoxic activity against cancer cell lines. researchgate.net

Antibacterial Targets: The antibacterial activity of 6-aminoquinolone derivatives has been linked to their ability to inhibit bacterial DNA-gyrase. nih.gov Docking studies can model the interaction of these compounds with the enzyme's active site to explain their inhibitory mechanism and guide the synthesis of derivatives with improved activity. nih.gov

Analytical Methodologies for 6 Aminoquinolin 4 Ol Research

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in the analysis of 6-Aminoquinolin-4-ol, offering detailed insights into its atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays characteristic signals for its aromatic protons. These signals typically appear in the range of δ 6.5–8.5 ppm. The exact chemical shifts and coupling patterns are crucial for confirming the positions of substituents on the quinoline (B57606) ring. For instance, the protons on the benzene (B151609) ring and the pyridine (B92270) ring of the quinoline scaffold will exhibit distinct chemical shifts and coupling constants, allowing for their unambiguous assignment.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in the quinoline ring are influenced by the electron-donating amino group and the electron-withdrawing hydroxyl group. Theoretical calculations and experimental data are often used in conjunction to assign the signals for each carbon atom. For example, carbons attached to nitrogen or oxygen will resonate at different fields compared to the other aromatic carbons. tsijournals.com

Table 1: Representative NMR Data for Quinoline Derivatives

| Nucleus | Chemical Shift Range (ppm) | Notes |

| ¹H | 6.5 - 8.5 | Aromatic protons, specific shifts depend on substitution pattern. |

| ¹³C | 100 - 150 | Aromatic carbons, with variations due to heteroatoms and substituents. |

Note: Specific data for this compound can vary based on the solvent and experimental conditions.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful tools for identifying the functional groups present in this compound. The IR spectrum reveals characteristic absorption bands corresponding to specific molecular vibrations.

Key functional groups and their expected vibrational frequencies include:

N-H stretching: The amino group (-NH₂) typically shows symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹.

O-H stretching: The hydroxyl group (-OH) exhibits a broad absorption band, usually in the range of 3200-3600 cm⁻¹, due to hydrogen bonding.

C=C and C=N stretching: The aromatic quinoline ring shows characteristic stretching vibrations between 1400 cm⁻¹ and 1600 cm⁻¹.

C-N stretching: The stretching vibration for the C-N bond of the aromatic amine is typically observed around 1250-1360 cm⁻¹.

C-O stretching: The C-O stretching of the hydroxyl group appears in the 1000-1260 cm⁻¹ region.

The presence and position of these bands in the IR spectrum provide strong evidence for the structure of this compound. pg.edu.pldergipark.org.tr

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 |

| Hydroxyl (-OH) | O-H Stretch (broad) | 3200 - 3600 |

| Aromatic Ring | C=C and C=N Stretch | 1400 - 1600 |

| Aromatic Amine | C-N Stretch | 1250 - 1360 |

| Hydroxyl | C-O Stretch | 1000 - 1260 |

Mass spectrometry (MS) is an indispensable technique for determining the molecular weight and elemental composition of this compound. When coupled with chromatographic techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), it allows for the separation and identification of the compound in complex mixtures.

GC-MS: Gas Chromatography-Mass Spectrometry can be used for the analysis of volatile derivatives of this compound. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase in the GC column before being detected by the mass spectrometer. rsc.orgaocs.org The mass spectrum will show the molecular ion peak (M⁺) and a characteristic fragmentation pattern that can be used for structural confirmation. rsc.org

HPLC-MS/LC-MS: High-Performance Liquid Chromatography-Mass Spectrometry is well-suited for the analysis of non-volatile and thermally labile compounds like this compound. The compound is separated by HPLC and then ionized before entering the mass spectrometer. mdpi.comorganomation.com

HR-MS: High-Resolution Mass Spectrometry provides highly accurate mass measurements, which can be used to determine the elemental formula of this compound and its fragments with a high degree of confidence.

UPLC: Ultra-Performance Liquid Chromatography offers faster analysis times and higher resolution compared to conventional HPLC, making it a valuable tool for high-throughput screening and analysis. nih.gov

The predicted collision cross section (CCS) values for different adducts of 6-amino-1H-quinolin-4-one have been calculated, providing further data for its identification. uni.lu For instance, the predicted CCS for the [M+H]⁺ adduct is 129.9 Ų. uni.lu

Table 3: Predicted Collision Cross Section (CCS) Data for 6-Amino-1H-quinolin-4-one Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 161.07094 | 129.9 |

| [M+Na]⁺ | 183.05288 | 143.9 |

| [M+NH₄]⁺ | 178.09748 | 138.8 |

| [M+K]⁺ | 199.02682 | 137.2 |

| [M-H]⁻ | 159.05638 | 132.6 |

| [M+Na-2H]⁻ | 181.03833 | 137.4 |

Data from PubChemLite, calculated using CCSbase. uni.lu

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by this compound. The quinoline ring system is a chromophore that absorbs UV light, and the positions of the absorption maxima (λ_max) are influenced by the amino and hydroxyl substituents. The UV-Visible spectrum can be used for quantitative analysis and to gain insights into the electronic transitions within the molecule.

Raman spectroscopy provides complementary information to IR spectroscopy by detecting vibrations that result in a change in polarizability. Aminoquinolines are known to produce intense Raman signals due to their chromophoric groups and symmetric molecular structures. researchgate.net This technique can be particularly useful for studying the vibrational modes of the quinoline ring and can help in understanding molecular interactions. researchgate.netrsc.org

UV-Visible Spectroscopy

Chromatographic Separation Techniques

Chromatographic techniques are essential for the purification and analysis of this compound, as well as for its quantification in various matrices. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a primary method for the separation and purification of this compound. semanticscholar.org Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is commonly employed. sielc.com The mobile phase often consists of a mixture of acetonitrile (B52724) and water, with additives like formic acid or phosphoric acid to improve peak shape and resolution. sielc.com For preparative separations, the collected fractions can be analyzed by other spectroscopic methods to confirm the purity of the isolated compound.

Thin-Layer Chromatography (TLC) is a simple and rapid technique used to monitor the progress of reactions and to get a preliminary assessment of the purity of this compound. rsc.org The compound is spotted on a TLC plate coated with a stationary phase (e.g., silica (B1680970) gel), and the plate is developed in a suitable mobile phase. The position of the spot, represented by its retention factor (Rf) value, can be visualized under UV light.

Derivatization with reagents such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) can be used to improve the chromatographic separation and detection sensitivity of amino-containing compounds like this compound in complex biological samples. nih.govnih.govresearchgate.net

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing compounds that can be vaporized without decomposition. ccsknowledge.com It is particularly well-suited for volatile and semi-volatile organic compounds. unizin.org When coupled with a mass spectrometer (GC-MS), it provides high sensitivity and specificity for both qualitative and quantitative analysis. madison-proceedings.com

The direct analysis of this compound by GC can be challenging due to its polarity and relatively low volatility. Therefore, derivatization is often necessary to convert the analyte into a more volatile and thermally stable form. This process typically involves reacting the amino and hydroxyl functional groups to decrease their polarity.

GC-MS has been successfully used for the determination of quinoline and its various derivatives in different matrices. iarc.frnih.gov For instance, a method for analyzing quinoline in textiles involved ultrasonic extraction with toluene (B28343) followed by GC-MS analysis on a DB-5MS capillary column. madison-proceedings.com Similar approaches could be adapted for this compound after appropriate derivatization. The mass spectrum obtained from GC-MS provides a molecular fingerprint, with characteristic ion peaks allowing for definitive identification of the compound. madison-proceedings.com

The table below summarizes typical GC conditions that could be optimized for the analysis of a derivatized form of this compound.

Table 2: Typical GC-MS Parameters for Quinoline Derivative Analysis

| Parameter | Typical Setting | Source(s) |

|---|---|---|

| Column | DB-5MS (or equivalent), 30 m x 0.25 mm x 0.5 µm | madison-proceedings.com |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) | madison-proceedings.com |

| Injection Mode | Splitless | madison-proceedings.com |

| Inlet Temperature | 250°C | madison-proceedings.com |

| Oven Program | Initial temp 90°C (hold 2 min), ramp at 20°C/min to 260°C (hold 3 min) | madison-proceedings.com |

| MS Detection | Electron Ionization (EI) in Selected Ion Monitoring (SIM) or full-scan mode | iarc.fr |

Capillary Zone Electrophoresis

Capillary Zone Electrophoresis (CZE) is a high-resolution separation technique based on the differential migration of charged species in an electrolyte solution under the influence of a high-voltage electric field. taylorfrancis.com This method is particularly advantageous for the analysis of polar and charged molecules, offering high efficiency, short analysis times, and minimal sample consumption. mdpi.comnatureblink.com

For the analysis of this compound, the compound would be analyzed in a buffer solution where its amino group is protonated, conferring a positive charge. The separation occurs in a narrow-bore fused-silica capillary. mdpi.com CZE has been successfully applied to separate various aminoquinolines and related isomers, such as primaquine (B1584692) and quinocide. who.intnih.gov The separation can be optimized by adjusting parameters like the buffer pH, concentration, applied voltage, and capillary temperature. mdpi.comanalis.com.my CZE is a reliable alternative to HPLC for the evaluation of various compounds. nih.gov

Below are typical experimental conditions for CZE analysis applicable to this compound.

Table 3: Typical Capillary Zone Electrophoresis (CZE) Parameters

| Parameter | Typical Setting | Source(s) |

|---|---|---|

| Capillary | Uncoated fused-silica (e.g., 32 cm effective length, 50 µm I.D.) | mdpi.com |

| Background Electrolyte (BGE) | Phosphate or Borate buffer (e.g., 15-100 mM) at a specific pH (e.g., pH 2.5) | mdpi.comanalis.com.my |

| Applied Voltage | 20-25 kV (positive or negative polarity) | mdpi.comanalis.com.my |

| Capillary Temperature | 25-35°C | mdpi.comanalis.com.my |

| Injection | Hydrodynamic (pressure) or Electrokinetic | mdpi.comanalis.com.my |

| Detection | UV-Vis Diode Array Detector (DAD) at a specific wavelength (e.g., 200 nm) | mdpi.comnatureblink.com |

Crystallographic Analysis

X-ray Diffraction for Crystal Structure Determination

For this compound, obtaining a suitable single crystal is the first and often most challenging step. Once a crystal is grown, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to solve the crystal structure. bruker.com The molecular structure of numerous quinoline derivatives has been successfully elucidated using this method. researchgate.netresearchgate.net For example, the crystal structure of 6-amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline was determined and analyzed to understand its intramolecular interactions and crystal packing. researchgate.net Similarly, the structure of metal complexes involving quinoline derivatives has been confirmed by XRD. jocpr.com The analysis of a 6-aminohexanoate-dimer hydrolase crystal structure was also performed using X-ray diffraction. nih.gov This powerful technique is indispensable for confirming the absolute structure of novel synthetic compounds like this compound.

The table below lists key aspects of a single-crystal X-ray diffraction experiment.

Table 4: Key Parameters in Single-Crystal X-ray Diffraction

| Parameter/Aspect | Description | Source(s) |

|---|---|---|

| Crystal Growth | Slow evaporation from a suitable solvent, vapor diffusion. | nih.gov |

| X-ray Source | Mo Kα or Cu Kα radiation. | bruker.com |

| Data Collection | A suitable diffractometer collects diffraction intensities at a controlled temperature (often low temperature, e.g., 100 K, to reduce thermal motion). | researchgate.net |

| Structure Solution | Direct methods or Patterson methods are used to solve the phase problem. | researchgate.net |

| Structure Refinement | The atomic positions and thermal parameters are refined using full-matrix least-squares on F². | researchgate.net |

| Output Data | Unit cell parameters, space group, atomic coordinates, bond lengths, bond angles, and crystallographic information files (CIF). | nih.gov |

Medicinal Chemistry and Drug Discovery Research of 6 Aminoquinolin 4 Ol Derivatives

Pharmacological Activities and Therapeutic Potential of Quinoline (B57606) Derivatives

The inherent chemical properties of the quinoline ring system have made it a privileged scaffold in drug discovery. The ability to modify its structure at various positions allows for the fine-tuning of its biological activity, leading to the development of compounds with a wide range of therapeutic applications.

Antimicrobial Activities (e.g., Antibacterial, Antifungal, Antiviral)

Derivatives of the quinoline core have demonstrated significant activity against a broad spectrum of microbial pathogens. The introduction of different substituents onto the quinoline ring can modulate their antimicrobial potency and spectrum of activity. Research has shown that certain quinoline derivatives are effective against Gram-positive and Gram-negative bacteria, as well as some fungi and viruses. nih.govnih.govresearchgate.net For instance, a series of quinolone- and 1,8-naphthyridone-3-carboxylic acids with an amino group at the C-6 position have shown good activity against Gram-negative bacteria and, with a thiomorpholine (B91149) group at the C-7 position, also against Gram-positive bacteria. nih.gov

The emergence of antibiotic-resistant bacteria, particularly Methicillin-Resistant Staphylococcus aureus (MRSA), poses a significant threat to public health. nih.gov The development of novel agents to combat these resistant strains is a critical area of research. Several studies have investigated the potential of quinoline derivatives as anti-MRSA agents. nih.govsemanticscholar.orgmdpi.com For example, certain 5-(aryl/heteroaryl)amino-4-quinolones have been identified as potent membrane-disrupting agents effective against MRSA. nih.gov These compounds have demonstrated the ability to target the bacterial membrane, leading to depolarization and subsequent cell death. nih.gov Additionally, some pleuromutilin (B8085454) analogs incorporating a 1,2,3-triazole moiety have shown potent activity against various strains of S. aureus, including MRSA. semanticscholar.org

Data on the anti-MRSA activity of selected compounds is presented in the table below.

| Compound Type | Target Strain(s) | Key Findings |

|---|---|---|

| 5-(Aryl/Heteroaryl)amino-4-quinolones | MRSA | Identified as membrane-disrupting agents with moderate to potent activity (MIC = 8 µg/mL for the initial hit). nih.gov |

| Pleuromutilin-1,2,3-triazole analogs | MRSA ATCC 43300, ATCC 29213, and clinical strains | Displayed potent antibacterial activity with MIC values as low as 0.5-1 µg/mL. semanticscholar.org |

Streptococcus pyogenes, a Group A Streptococcus, is a human pathogen responsible for a range of infections from mild pharyngitis to severe, life-threatening diseases. nih.gov While generally susceptible to penicillin, the search for alternative treatments is ongoing. nih.govnih.gov Research into the antibacterial activity of various chemical compounds has included their evaluation against S. pyogenes. For instance, certain phenolic compounds, such as 1,2-naphthoquinone (B1664529) and 5-hydroxy-1,4-naphthoquinone, have demonstrated significant inhibitory activity against S. pyogenes. nih.gov Linalool, a monoterpene alcohol, has also been shown to inhibit biofilm formation in S. pyogenes. mdpi.com While direct studies on 6-aminoquinolin-4-ol derivatives against S. pyogenes are not extensively documented in the provided context, the broader class of quinolines and their derivatives are known to possess antibacterial properties, suggesting a potential area for future investigation. nih.gov

Inhibition of Methicillin-Resistant Staphylococcus aureus (MRSA)

Antimalarial Activities

Quinoline-based compounds have historically been the cornerstone of antimalarial chemotherapy, with drugs like chloroquine (B1663885) and quinine (B1679958) playing a pivotal role. jocpr.com The emergence of drug-resistant strains of Plasmodium falciparum, the deadliest malaria parasite, has necessitated the development of new and effective antimalarial agents. jocpr.comclockss.org Derivatives of 6-aminoquinoline (B144246) are among the many scaffolds being explored for this purpose. clockss.org

The in vitro evaluation of new compounds against various laboratory-adapted strains of P. falciparum is a crucial step in antimalarial drug discovery. These strains exhibit different levels of resistance to existing drugs. The K1 and Dd2 strains are known to be multidrug-resistant, while the 3D7 strain is generally sensitive to chloroquine. mdpi.comsci-hub.severixiv.org

Several studies have reported the promising activity of quinoline derivatives against these strains. For instance, a panel of 4-aminoquinoline (B48711) hydrazone analogues showed significant activity against the K1 strain, with IC50 values in the nanomolar to low micromolar range after 72 hours of incubation. mdpi.comresearchgate.net One lead compound from this series, 4-(2-benzylidenehydrazinyl)-6-methoxy-2-methylquinoline, demonstrated similar activity against the 3D7 and Dd2 strains, suggesting no cross-resistance. mdpi.comresearchgate.net Furthermore, artemisinin-quinoline hybrids have shown high potency against both chloroquine-sensitive (3D7) and resistant (K1, Dd2) strains. sci-hub.se

In vitro antimalarial activity of selected quinoline derivatives against P. falciparum strains is summarized below.

| Compound/Derivative Class | Strain | IC50 / EC50 (nM) | Reference |

|---|---|---|---|

| 4-Aminoquinoline hydrazone analogue 1 | K1 | 26 | mdpi.com |

| 4-Aminoquinoline hydrazone analogue 2 | K1 | 219 | mdpi.com |

| 4-Aminoquinoline hydrazone analogue 1 | 3D7 | 180 | mdpi.com |

| 4-Aminoquinoline hydrazone analogue 2 | 3D7 | 200 | mdpi.com |

| 4-Aminoquinoline hydrazone analogue 1 | Dd2 | 190 | mdpi.com |

| 4-Aminoquinoline hydrazone analogue 2 | Dd2 | 220 | mdpi.com |

| Artemisinin-7-chloroquinoline hybrid 4 | 3D7 | 5.3 | sci-hub.se |

| Artemisinin-7-chloroquinoline hybrid 4 | Dd2 | 4.2 | sci-hub.se |

| Artemisinin-7-chloroquinoline hybrid 4 | K1 | 1.8 | sci-hub.se |

The primary mechanism of action for many quinoline antimalarials, including chloroquine, involves the disruption of hemoglobin digestion in the parasite's acidic food vacuole. nih.govnih.gov The parasite detoxifies the heme byproduct of hemoglobin degradation by polymerizing it into hemozoin. nih.gov Chloroquine, a weak base, accumulates in the acidic food vacuole and is thought to inhibit this polymerization process, leading to a toxic buildup of free heme. nih.govnih.gov

Resistance to chloroquine is primarily associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene. jocpr.comscielo.br These mutations lead to a reduced accumulation of the drug within the parasite's food vacuole. nih.gov Other transporters, such as a homolog of P-glycoprotein, have been implicated in resistance to other quinoline drugs like mefloquine. nih.govnih.gov

Efforts to overcome resistance often involve modifying the quinoline structure to evade the resistance mechanisms. jocpr.com This can include the development of hybrid molecules that combine the quinoline scaffold with other pharmacophores, potentially leading to compounds with multiple mechanisms of action. jocpr.commdpi.com For example, ferroquine, a quinoline-ferrocene hybrid, is believed to act by inhibiting PfCRT and generating reactive oxygen species. mdpi.com

Activity against Plasmodium falciparum Strains (e.g., K1, 3D7, Dd2)

Anticancer and Antitumor Properties

Quinoline derivatives are recognized for their potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and progression. ekb.eg The this compound scaffold, in particular, has been a building block for the synthesis of compounds with cytotoxic effects against cancer cells. Research has shown that these derivatives can impede cancer cell proliferation, trigger programmed cell death (apoptosis), and interfere with critical signaling pathways essential for tumor survival and metastasis. ekb.egnih.gov

Derivatives of this compound have demonstrated the ability to inhibit the growth, invasion, and migration of cancer cells. mdpi.com For instance, a novel quinoline derivative, 91b1, was found to suppress cancer cell migration and invasion. mdpi.com Similarly, a thioaryl naphthylmethanone oxime ether analog, MND, was shown to inhibit the migration and invasion of breast cancer cells. acs.org Studies on various quinoline derivatives have highlighted their capacity to disrupt the cellular machinery responsible for these metastatic processes. ekb.eg For example, some quinoline compounds have been observed to downregulate the expression of proteins crucial for cell migration, such as Vimentin and matrix metalloproteases (MMPs). mdpi.com

The antitumor mechanisms of quinoline derivatives are diverse and can include the inhibition of c-Met kinase, epidermal growth factor receptor (EGFR), and vascular endothelial growth factor (VEGF). mdpi.com One study reported that a synthetic quinoline analogue, BPIQ, could attenuate the migration of non-small cell lung cancer cells by inhibiting extracellular signal-regulated protein kinase (ERK) activity. ekb.eg Another compound, ST09, a curcumin (B1669340) derivative, was found to block cell migration by inhibiting matrix metalloproteases in breast cancer cells. mdpi.com

Interactive Table: Inhibition of Cancer Cell Growth, Invasion, and Migration by this compound Derivatives

| Compound | Cancer Cell Line | Effect | Reference |

|---|---|---|---|

| 91b1 | A549, AGS, KYSE150, KYSE450 | Inhibition of migration and invasion | mdpi.com |

| MND | MDA-MB-231, MCF-7 | Inhibition of migration and invasion | acs.org |

| BPIQ | Non-small cell lung cancer | Attenuation of cellular migration | ekb.eg |

A key mechanism through which this compound derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.govmdpi.com The failure of cancer cells to undergo apoptosis is a hallmark of the disease, and compounds that can reactivate this process are valuable therapeutic candidates. ekb.eg

Several studies have shown that derivatives of this scaffold can trigger apoptotic pathways in cancer cells. For example, benzyl (B1604629) esters and their amide counterparts derived from 6-aminoquinolones were found to induce DNA fragmentation and cell death in MCF-7 breast cancer cells. nih.gov One of these benzylesters promoted severe activation of p53, a key tumor suppressor protein involved in apoptosis. nih.gov Aminoquinoline derivatives can activate p53 and its downstream target p21, leading to cell cycle arrest and apoptosis. nih.gov This process often involves the release of mitochondrial cytochrome c and the activation of caspases, which are key executioners of apoptosis. nih.govmdpi.com

Research on 6-Amino-SPD, a purine (B94841) derivative, demonstrated an increased expression of caspase 3 and cytochrome c in leukemic cells, indicating the involvement of the intrinsic mitochondrial pathway in apoptosis induction. mdpi.com Similarly, a thioaryl naphthylmethanone oxime ether analog, MND, was also found to induce apoptosis in cancer cells. acs.org

Interactive Table: Induction of Cell Apoptosis by this compound Derivatives

| Compound/Derivative Class | Cell Line | Key Findings | Reference |

|---|---|---|---|

| Benzyl esters and amides of 6-aminoquinolones | MCF-7 | Induced DNA fragmentation and cell death; activated p53. | nih.gov |

| 6-Amino-SPD | K562 (leukemia) | Increased expression of caspase 3 and cytochrome c. | mdpi.com |

| MND | Cancer cells | Induced apoptosis. | acs.org |

Tyrosine kinases are enzymes that play a crucial role in cell signaling pathways that control cell growth, proliferation, and differentiation. ekb.eg Dysregulation of tyrosine kinase activity is a common feature of many cancers, making them an important target for anticancer drugs. ekb.eg Quinoline-based compounds have been extensively investigated as tyrosine kinase inhibitors. ekb.egrsc.org

Derivatives of 6,7-dimethoxyquinolin-4-ol (B79426) have been synthesized and evaluated for their ability to inhibit c-Met tyrosine kinase, which is important for cancer cell proliferation. Some of these derivatives exhibited potent inhibitory activity, with IC50 values in the nanomolar range. ekb.eg For example, a series of 6,7-disubstituted-4-(2-fluorophenoxy)quinoline derivatives showed moderate to potent inhibition of c-Met kinase. ekb.eg

Furthermore, certain quinoline derivatives have been identified as inhibitors of other important tyrosine kinases, such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). mdpi.comrsc.org For instance, foretinib (B612053) is an experimental drug candidate that inhibits both c-Met and VEGFR-2. ekb.eg The ability of these compounds to target multiple tyrosine kinases can contribute to their broad-spectrum anticancer activity.

Interactive Table: Tyrosine Kinase Inhibition by this compound Derivatives

| Derivative Class | Target Kinase | Key Findings | Reference |

|---|---|---|---|

| 6,7-disubstitued-4-(2-fluorophenoxy)quinoline derivatives | c-Met | Moderate to potent inhibitory activity. | ekb.eg |

| 6,7-Dimethoxyquinolin-4-ol derivatives | c-Met | One derivative had an IC50 of 0.030 µM. | |

| Foretinib (quinoline derivative) | c-Met, VEGFR-2 | Dual inhibitor. | ekb.eg |

Induction of Cell Apoptosis

Anti-inflammatory Properties

Quinoline derivatives have been recognized for their anti-inflammatory potential. rsc.org The anti-inflammatory activity of these compounds is often attributed to their ability to modulate various inflammatory pathways.

Research into novel quinazolinone derivatives, structurally related to quinolines, has demonstrated their anti-inflammatory effects in vivo. fabad.org.tr For example, in a carrageenan-induced rat paw edema model, certain quinazolinone derivatives exhibited significant anti-inflammatory activity. fabad.org.tr Specifically, compounds with 2-methyl and 2,4-dinitro substitutions showed good activity. fabad.org.tr

Coumarin (B35378) derivatives, which can be hybridized with quinoline structures, have also been investigated for their anti-inflammatory properties. chiet.edu.eg One such coumarin derivative effectively inhibited nitric oxide production in lipopolysaccharide-stimulated macrophage cells, a key process in inflammation. chiet.edu.eg Additionally, some pyrimido[4,5-b]quinolin-4-ones have been reported to possess anti-inflammatory activity. researchgate.net

Antileishmanial and Antitrypanosomal Activities

Leishmaniasis and trypanosomiasis are parasitic diseases caused by protozoa of the genera Leishmania and Trypanosoma, respectively. There is an urgent need for new, effective, and safe drugs to treat these neglected tropical diseases. Quinoline-based compounds have shown significant promise in this area. rsc.orgresearchgate.net

Several studies have highlighted the antileishmanial activity of 4-aminoquinoline derivatives. researchgate.netplos.org In one study, a series of 4-aminoquinoline derivatives hybridized with isoniazid (B1672263) or sulfa groups exhibited strong in vitro activity against Leishmania braziliensis amastigotes, with some compounds showing IC50 values comparable to the reference drug miltefosine. researchgate.net The substitution on the quinoline ring appears to be crucial for activity, with a hydroxyl group at position 4 potentially being essential for the antileishmanial effect. nih.gov

Similarly, quinoline derivatives have demonstrated antitrypanosomal activity. acs.orgresearchgate.net Decahydroquinoline derivatives isolated from a marine tunicate showed significant and structure-related activity against Trypanosoma brucei rhodesiense and Trypanosoma cruzi. acs.org Another study on 1,2,3-triazole-based hybrids identified derivatives with potent activity against T. cruzi trypomastigotes, with IC50 values significantly lower than the reference drug benznidazole. mdpi.com

Interactive Table: Antileishmanial and Antitrypanosomal Activities of this compound Derivatives

| Derivative Class | Parasite | Activity | Key Findings | Reference |

|---|---|---|---|---|

| 4-Aminoquinoline-sulfa/isoniazid hybrids | Leishmania braziliensis | Antileishmanial | IC50 values below 10 g/mL against amastigotes. | researchgate.net |

| 3-Substituted quinolines | Leishmania chagasi | Antileishmanial | Compound 3b had an IC50 of 3.55 μg/ml against amastigotes. | nih.gov |

| Decahydroquinoline derivatives | Trypanosoma brucei rhodesiense, Trypanosoma cruzi | Antitrypanosomal | Significant and structure-related activity. | acs.org |

Antitubercular Activity

Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health problem, exacerbated by the emergence of drug-resistant strains. nih.gov The quinoline scaffold is a key component of some antitubercular drugs, such as bedaquiline. rsc.org

Research into 6-phenoxyl-4-aminoquinoline derivatives has identified compounds with potent antitubercular activity. scilit.comresearchgate.net In one study, a series of these compounds showed sub-micromolar activity against M. tuberculosis in vitro. scilit.comresearchgate.net Compound 4e, with a trimethylenediamine moiety, emerged as a hit compound with a minimum inhibitory concentration (MIC90) value of 0.2 µM and was non-cytotoxic to a normal human cell line. scilit.comresearchgate.net

Another study on 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives reported moderate to good antitubercular activity against M. tuberculosis H37Rv, with some compounds showing activity comparable to the standard drug pyrazinamide. nih.gov The substitution at the 6-position of the quinoline ring and the nature of the alkoxy group were found to influence the activity. nih.gov

Interactive Table: Antitubercular Activity of this compound Derivatives

| Derivative Class | M. tuberculosis Strain | Activity Metric | Key Findings | Reference |

|---|---|---|---|---|

| 6-Phenoxyl-4-aminoquinolines | M. tuberculosis | MIC90 | Compound 4e had a MIC90 of 0.2 µM. | scilit.comresearchgate.net |

| 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives | H37Rv | MIC | Moderate to good activity (MIC 9.2–106.4 μM). | nih.gov |

Immunomodulatory Effects

Derivatives of the this compound scaffold have demonstrated notable immunomodulatory activities, positioning them as compounds of interest for therapeutic applications in diseases with an inflammatory component. The quinoline core, a key structural feature, is recognized for its role in a variety of pharmacological effects, including anti-inflammatory and immunomodulatory responses. orientjchem.orgresearchgate.net Modifications to the quinoline nucleus can significantly influence these properties. orientjchem.org

Research into quinolinones, a class to which this compound belongs, has revealed their potential to modulate the immune system. For instance, certain 3,5-dicarboxamide-quinoline-2(1H)-one derivatives have been shown to reduce the secretion of the pro-inflammatory cytokine IL-1β by approximately 50% at a concentration of 10 μM. acs.org IL-1β is a key mediator in inflammatory processes, and its inhibition suggests a potential therapeutic application for these compounds in inflammatory conditions. acs.org

Furthermore, the versatility of the quinoline scaffold allows for the development of hybrid molecules with enhanced immunomodulatory and other therapeutic effects. ijpsjournal.com The ability to attach various functional groups to the quinoline ring system provides a pathway to fine-tune the biological activity and create novel compounds with improved pharmacological profiles. orientjchem.orgresearchgate.net

Activities related to Toll-like Receptors (TLRs)

The quinoline scaffold is a key component in molecules that interact with Toll-like receptors (TLRs), which are crucial in the innate immune response. frontiersin.orgrsc.org Specifically, imidazoquinoline derivatives, which are structurally related to the this compound core, are well-known for their agonistic activity at TLR7 and TLR8. rsc.orgaai.orgresearchgate.net These small molecule agonists can enhance both innate and adaptive immunity by stimulating the production of pro-inflammatory cytokines. frontiersin.orgacs.org

For example, Imiquimod, an imidazoquinoline, is a potent TLR7 agonist. frontiersin.org Other derivatives have been developed that show dual agonistic activity for both TLR7 and TLR8. acs.org The activation of these receptors is a key mechanism for the adjuvant activity of these compounds in vaccines, leading to improved humoral and T-cell mediated immunity. rsc.org

Conversely, research has also focused on developing TLR antagonists based on the quinoline structure. researchgate.netnih.gov For instance, certain quinazoline (B50416) derivatives have been identified as potent antagonists for TLR7, TLR8, and TLR9. nih.gov The ability to modulate TLR signaling, either as an agonist or an antagonist, highlights the therapeutic potential of quinoline derivatives in a range of conditions, from infectious diseases and cancer to autoimmune disorders. rsc.orgresearchgate.netnih.gov The specific activity of a derivative is highly dependent on its structural features, particularly the substitutions on the quinoline ring. researchgate.net

Anti-Alzheimer Activity

The this compound scaffold is a promising framework for the development of multi-target-directed ligands (MTDLs) for the treatment of Alzheimer's disease (AD). tandfonline.com AD is a complex neurodegenerative disorder with multiple pathological factors, including the aggregation of amyloid-beta (Aβ) peptides and the dysfunction of cholinergic neurotransmission. nih.govrsc.orgnih.gov Quinoline derivatives have shown potential in addressing several of these factors.

One key strategy in AD therapy is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine. tandfonline.comnih.gov Various quinoline derivatives have been designed and synthesized as potent inhibitors of these cholinesterases. researchgate.netresearchgate.net For example, a series of quinoline-O-carbamate derivatives were rationally designed, with some compounds showing excellent dual inhibition of both AChE and BuChE. tandfonline.com

In addition to cholinesterase inhibition, quinoline derivatives have been investigated for their ability to inhibit the aggregation of Aβ peptides, a hallmark of AD. nih.govrsc.orgrsc.org Some aryldiazoquinoline derivatives have been shown to inhibit Aβ42 fibrillation by 50–80%. rsc.org Furthermore, certain 2,4-disubstituted quinazoline derivatives have demonstrated the ability to prevent Aβ aggregation, with one compound being significantly more potent than the reference agents curcumin and resveratrol. nih.gov The ability of these compounds to target multiple aspects of AD pathology underscores the potential of the this compound scaffold in developing effective anti-Alzheimer's agents. tandfonline.comnih.gov

Table 1: Anti-Alzheimer Activity of Selected Quinoline Derivatives

| Compound Class | Target(s) | Key Findings | Reference(s) |

| Quinoline-O-carbamates | AChE, BuChE, Inflammation | Compound 3f showed dual AChE/BuChE inhibition and anti-inflammatory properties. | tandfonline.com |

| 2,4-Disubstituted quinazolines | AChE, BuChE, Aβ aggregation, Antioxidant | Compound 15b was a potent Aβ aggregation inhibitor. | nih.gov |

| Aryldiazoquinolines | Aβ aggregation, AChE | Inhibited Aβ42 fibrillation by 50–80% and showed moderate AChE inhibition. | rsc.orgrsc.org |

| N-(1-benzylpiperidin-4-yl) quinoline-4-carboxamides | AChE | Moderate in vitro activity towards AChE. | researchgate.net |

| 4-Amino-2,3-polymethylene-quinoline hybrids | AChE, BuChE | Potent dual inhibitors with selectivity toward BuChE. | researchgate.net |

Drug Design and Development Strategies Utilizing this compound Scaffold

Scaffold-Based Drug Discovery

The this compound core is considered a "privileged scaffold" in medicinal chemistry, meaning its structure is a versatile framework for designing a wide range of biologically active compounds. orientjchem.orgresearchgate.netekb.egdoi.orgresearchgate.netnih.gov This scaffold-based approach is a cornerstone of modern drug discovery, allowing for the systematic development of new therapeutic agents. researchgate.net The inherent reactivity and structural features of the quinoline ring system enable the introduction of diverse functional groups, which can fine-tune the pharmacological properties of the resulting derivatives. orientjchem.orgrsc.org

By utilizing the this compound scaffold, researchers can create libraries of compounds with varied substituents to explore structure-activity relationships (SAR). rsc.org This approach has been successfully applied to develop compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. ekb.egdoi.org The ability to modify the scaffold allows for the optimization of a compound's affinity for its biological target, as well as its pharmacokinetic properties. orientjchem.org Scaffold hopping, a strategy where one core structure is replaced by another with similar spatial arrangement of functional groups, can also be employed to develop novel chemotypes with improved properties or to circumvent existing patents. biosolveit.de

Rational Design of Novel Therapeutic Agents

Rational drug design, often aided by computational methods, is a powerful strategy for developing novel therapeutic agents based on the this compound scaffold. mdpi.compreprints.org This approach involves designing molecules that are predicted to have high affinity and selectivity for a specific biological target. mdpi.com By understanding the structure-activity relationships (SAR) of quinoline derivatives, medicinal chemists can make targeted modifications to the scaffold to enhance desired therapeutic effects. orientjchem.orgresearchgate.net